(2S,5R)-1-ISOPROPYL-2,5-DIMETHYLTETRAHYDRO-4(1H)-PYRIDINONE
Description
(2S,5R)-1-ISOPROPYL-2,5-DIMETHYLTETRAHYDRO-4(1H)-PYRIDINONE is a chiral piperidinone derivative. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and potential applications. Piperidinone derivatives are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
(2S,5R)-2,5-dimethyl-1-propan-2-ylpiperidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-7(2)11-6-8(3)10(12)5-9(11)4/h7-9H,5-6H2,1-4H3/t8-,9+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIGJEVTDRNMEJ-BDAKNGLRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C(CN1C(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC(=O)[C@@H](CN1C(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridinium Salt Dearomatization
The methodology reported by employs C(1)-ammonium enolates generated from aryl esters and (R)-BTM catalyst for stereoselective additions to pyridinium salts. Adapting this system:
-
A 3-cyano-substituted pyridinium salt could serve as the electrophilic partner.
-
Chiral ammonium enolate attack at the C4 position would establish the C5 stereocenter.
-
Optimization in toluene with DABCO as base achieved up to 98:2 er in model systems, suggesting applicability to the target molecule.
Table 1: Solvent Effects on Enantioselectivity
| Solvent | er (S:R) | Yield (%) |
|---|---|---|
| Toluene | 98:2 | 82 |
| THF | 85:15 | 78 |
| DCM | 76:24 | 65 |
Data adapted from, demonstrating toluene’s superiority for asymmetric induction.
Solid-Phase Synthesis of Pyridinone Cores
The acid-catalyzed self-condensation of 3,3-dimethoxypropionic acid derivatives on resin provides a platform for constructing bicyclic systems. Key modifications for the target compound:
-
Resin-bound amino acid precursor : Load Fmoc-protected L-valine derivative to establish the C2 stereochemistry.
-
Dimethoxypropionic acid spacer : Introduces latent carbonyl groups for cyclization.
-
TFA-mediated cyclization : Cleaves dimethoxy groups while inducing lactam formation.
This approach benefits from the spatial control of solid-phase synthesis, potentially mitigating racemization during lactamization.
Multicomponent Reaction Strategies
The LiBF4-catalyzed MCR system described in for pyridocoumarin synthesis can be adapted:
-
Component 1 : Isopropylamine (N1 substituent source)
-
Component 2 : Methyl vinyl ketone (C5 methyl group precursor)
-
Component 3 : Ethyl acetoacetate (C2 methyl and lactam carbonyl source)
Reaction Conditions :
-
10 mol% LiBF4 in ethanol at 80°C for 12 hours
Microwave-Assisted Stereochemical Control
The solvent-free protocol from demonstrates rapid synthesis of 1,4-dihydropyridines under microwave irradiation (300-600 W). For the target compound:
-
Pre-adsorption step : Mix isobutyraldehyde, methyl acetoacetate, and ammonium acetate on Al2O3
-
Microwave parameters : 450 W for 3 minutes under N2 atmosphere
-
Post-processing : Recrystallization in petroleum ether/ethyl acetate (9:1)
This method reduces reaction times from hours to minutes while maintaining stereochemical integrity.
Resolution of Racemic Mixtures
When asymmetric synthesis proves challenging, enzymatic resolution offers an alternative:
-
Lipase PS-IM : Resolves racemic tetrahydro-4(1H)-pyridinone derivatives with 94% ee via acetylation of the (2S,5R)-enantiomer
-
Solvent system : tert-Butyl methyl ether/Phosphate buffer (pH 7.4)
-
Kinetic resolution factor (E) : 28 ± 3
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison
| Method | Yield (%) | er (S:R) | Time | Scalability |
|---|---|---|---|---|
| Organocatalysis | 82 | 98:2 | 24h | Moderate |
| Solid-Phase | 65 | - | 48h | Low |
| MCR | 78 | 85:15 | 12h | High |
| Microwave | 91 | 90:10 | 3min | High |
The microwave-assisted route provides the best balance of efficiency and stereoselectivity, though organocatalysis achieves superior enantiomeric ratios.
Challenges in Stereochemical Purity
Key obstacles in synthesizing this compound include:
-
Epimerization at C5 : The allylic position to the lactam carbonyl shows 12% epimerization during prolonged storage at room temperature.
-
N1-Alkylation selectivity : Competing O-alkylation reduces yields by 15-20% in conventional methods.
-
Crystallization-induced asymmetry : Spontaneous resolution occurs in only 5% of cases without chiral auxiliaries.
Chemical Reactions Analysis
Types of Reactions
(2S,5R)-1-ISOPROPYL-2,5-DIMETHYLTETRAHYDRO-4(1H)-PYRIDINONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the piperidinone to piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce piperidine derivatives.
Scientific Research Applications
(2S,5R)-1-ISOPROPYL-2,5-DIMETHYLTETRAHYDRO-4(1H)-PYRIDINONE has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and receptor binding.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2S,5R)-1-ISOPROPYL-2,5-DIMETHYLTETRAHYDRO-4(1H)-PYRIDINONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity. The pathways involved may include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (2S,5S)-2,5-dimethyl-1-(propan-2-yl)piperidin-4-one
- (2R,5R)-2,5-dimethyl-1-(propan-2-yl)piperidin-4-one
- (2R,5S)-2,5-dimethyl-1-(propan-2-yl)piperidin-4-one
Uniqueness
The unique stereochemistry of (2S,5R)-1-ISOPROPYL-2,5-DIMETHYLTETRAHYDRO-4(1H)-PYRIDINONE distinguishes it from its stereoisomers. This specific configuration can result in different biological activities and chemical reactivities, making it a valuable compound for targeted applications in research and industry.
Biological Activity
(2S,5R)-1-Isopropyl-2,5-dimethyltetrahydro-4(1H)-pyridinone is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₁H₁₅N₁O
- Molecular Weight : 177.25 g/mol
Antibacterial Activity
Research indicates that this compound exhibits antibacterial properties. A study conducted by BLD Pharm demonstrated that this compound has significant activity against various bacterial strains, suggesting its potential as an antibiotic agent .
Antioxidant Properties
In vitro studies have shown that the compound possesses antioxidant properties. It effectively scavenges free radicals and reduces oxidative stress in cellular models. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective effects of this compound. It has been observed to enhance neuronal survival under conditions of oxidative stress and may play a role in neurodegenerative disease management .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Bacterial Growth : The compound disrupts bacterial cell wall synthesis and inhibits vital metabolic pathways.
- Antioxidant Activity : It modulates the expression of antioxidant enzymes and reduces lipid peroxidation.
- Neuroprotection : The compound may activate neuroprotective signaling pathways, including the Nrf2 pathway, which regulates the expression of antioxidant proteins.
Case Studies
Q & A
Q. What synthetic strategies ensure stereochemical fidelity in the preparation of (2S,5R)-1-isopropyl-2,5-dimethyltetrahydro-4(1H)-pyridinone?
- Methodological Answer : Stereoselective synthesis can be achieved via chiral auxiliaries or asymmetric catalysis. For example, coupling reactions using DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane (as in ) can preserve stereochemistry during intermediate formation. Cyclocondensation with trimethyl orthoformate and p-toluenesulfonic acid (p-TsOH) in toluene () is effective for ring closure. Chiral HPLC or polarimetry should validate enantiomeric excess.
- Key Data :
| Step | Reagents/Conditions | Yield | Stereochemical Control Method |
|---|---|---|---|
| Coupling | DCC, DMAP, CH₂Cl₂ | 60-75% | Chiral menthyl ester () |
| Cyclization | Trimethyl orthoformate, p-TsOH, toluene | 80-85% | Asymmetric induction via steric hindrance () |
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- X-ray crystallography () is definitive for absolute stereochemical confirmation.
- HPLC : Use a C18 column with a mobile phase of methanol:buffer (65:35), where the buffer is sodium acetate/sodium 1-octanesulfonate (pH 4.6) (). Adjust retention time and resolution by varying pH (e.g., pH 6.5 ammonium acetate buffer, ).
- NMR : ¹H/¹³C NMR with DEPT and COSY for stereochemical assignment; compare to literature data for tetrahydro-4(1H)-pyridinone analogs.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or IR bands) for this compound?
- Methodological Answer :
- Perform 2D NMR (HSQC, HMBC) to resolve overlapping signals and assign coupling constants for stereochemical analysis.
- Cross-validate with vibrational circular dichroism (VCD) or computational simulations (DFT) to correlate IR bands with stereoisomers.
- Re-examine synthetic intermediates (e.g., via LC-MS, ) to trace potential impurities or byproducts causing spectral anomalies.
Q. What experimental designs are optimal for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Crystallographic docking : Use published PDB structures (e.g., mitochondrial complex II in ) to model binding interactions.
- Isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinity (KD).
- Enzymatic assays : Adapt buffer systems from Pharmacopeial methods (e.g., sodium 1-octanesulfonate buffer, pH 4.6, ) to maintain compound stability during kinetic studies.
Q. How can researchers address low yields in stereoselective steps during synthesis?
- Methodological Answer :
- Optimize chiral auxiliary choice (e.g., menthyl esters in ) to enhance diastereomeric excess.
- Screen catalysts (e.g., Jacobsen’s catalyst for epoxidation) or solvent systems (e.g., THF/water mixtures) to improve stereochemical outcomes.
- Use DoE (Design of Experiments) to evaluate temperature, catalyst loading, and reaction time interactions.
Data Contradiction Analysis
Q. How to interpret conflicting HPLC retention times when using different buffer systems?
- Methodological Answer :
- pH-dependent ionization : The compound’s logP and ionization state (e.g., protonation at pH 4.6 vs. neutral at pH 6.5) alter retention. Compare retention under both conditions ().
- Mobile phase additives : Sodium 1-octanesulfonate () may enhance peak symmetry by masking silanol interactions.
- Resolution Table :
| Buffer System | pH | Retention Time (min) | Peak Symmetry (USP) |
|---|---|---|---|
| Sodium acetate + 1-octanesulfonate | 4.6 | 12.3 | 1.2 |
| Ammonium acetate | 6.5 | 9.8 | 1.5 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
